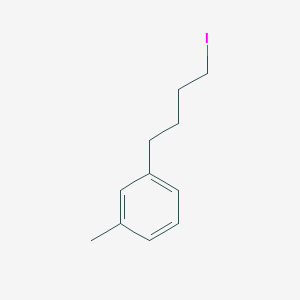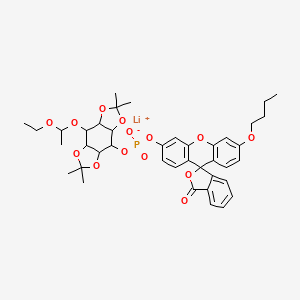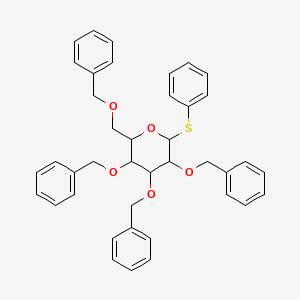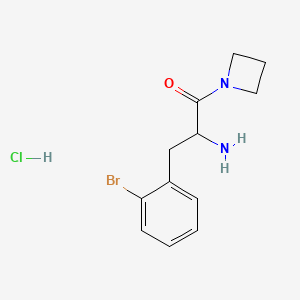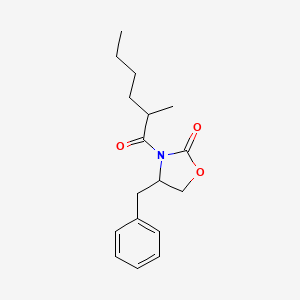
1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine is a chemical compound with the molecular formula C13H25N3O4 and a molecular weight of 287.36 g/mol. It is an intermediate formed in the synthesis of 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic acid, a metabolite of asymmetric dimethylarginine. This compound is often used in organic synthesis and serves as a building block for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine can be synthesized through a multi-step process involving the reaction of dimethylamine with tert-butyl isocyanate, followed by the addition of tert-butyl chloroformate . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature. The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and yield. The process may include continuous flow reactors and advanced purification methods to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl groups can be replaced by other functional groups.
Deprotection Reactions: The tert-butoxycarbonyl groups can be removed under acidic conditions to yield the free guanidine derivative.
Common Reagents and Conditions
Acidic Conditions: Deprotection reactions often use acids such as trifluoroacetic acid or hydrochloric acid.
Nucleophiles: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include free guanidine derivatives and substituted guanidine compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is involved in the synthesis of metabolites such as 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic acid, which plays a role in biological processes.
Medicine: Research into asymmetric dimethylarginine and its metabolites has implications for cardiovascular health and disease.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine involves its role as an intermediate in chemical synthesis. The tert-butoxycarbonyl groups protect the guanidine moiety during reactions, preventing unwanted side reactions . Upon deprotection, the free guanidine can interact with various molecular targets, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(tert-butoxycarbonyl)guanidine: Another guanidine derivative with similar protective groups.
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea: A related compound with a thiourea moiety.
Uniqueness
1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine is unique due to its specific structure, which includes two tert-butoxycarbonyl groups and a dimethylamino group. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C13H25N3O4 |
|---|---|
Peso molecular |
287.36 g/mol |
Nombre IUPAC |
tert-butyl (NZ)-N-[dimethylamino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate |
InChI |
InChI=1S/C13H25N3O4/c1-12(2,3)19-10(17)14-9(16(7)8)15-11(18)20-13(4,5)6/h1-8H3,(H,14,15,17,18) |
Clave InChI |
PVWKPSREVZHVDQ-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N/C(=N/C(=O)OC(C)(C)C)/N(C)C |
SMILES canónico |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-](/img/structure/B12285792.png)

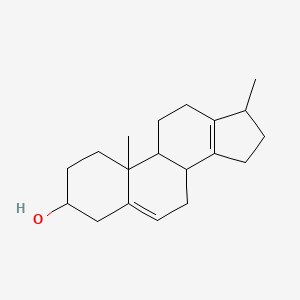
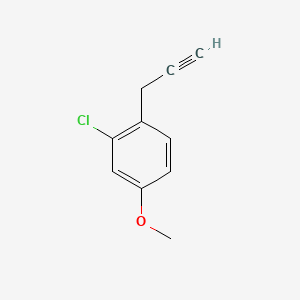

![3-Acetyl-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12285808.png)
![(R)-1-[(1R)-alpha-Methylbenzyl]aziridine-2-carboxamide](/img/structure/B12285813.png)
